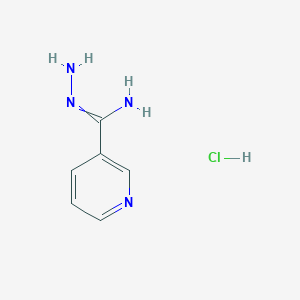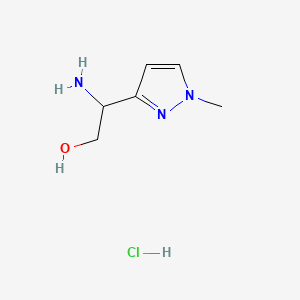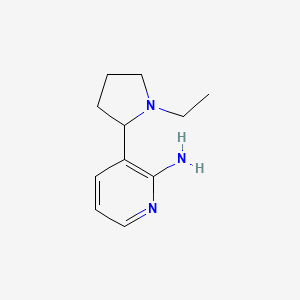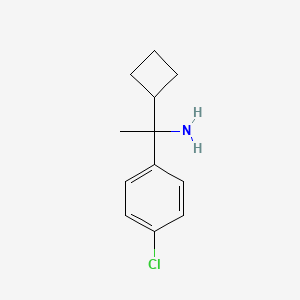
(1R)-1-phenyl-1-piperidin-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-phenyl-1-piperidineethanamine is a chiral compound with a piperidine ring and a phenyl group attached to an ethanamine chain. This compound is known for its significant pharmacological properties and is often studied in the context of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-phenyl-1-piperidineethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenyl group.
Formation of the Piperidine Ring: This can be achieved through various methods, including cyclization reactions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Ethanamine Chain: The ethanamine chain is then attached to the piperidine ring through reductive amination.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-phenyl-1-piperidineethanamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-alpha-phenyl-1-piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and ethanamine derivatives.
Scientific Research Applications
®-alpha-phenyl-1-piperidineethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-alpha-phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(s)-alpha-phenyl-1-piperidineethanamine: The enantiomer of the compound, which may have different pharmacological properties.
N-methyl-1-phenyl-2-propylamine: A structurally similar compound with different functional groups.
1-phenyl-2-(piperidin-1-yl)ethanone: Another related compound with a ketone group.
Uniqueness
®-alpha-phenyl-1-piperidineethanamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomers and other similar compounds. Its ability to interact selectively with certain receptors makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R)-1-phenyl-1-piperidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2/c1-13(14,12-8-4-2-5-9-12)15-10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-11,14H2,1H3/t13-/m1/s1 |
InChI Key |
SACZZONDQAEJDQ-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(N)N2CCCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)(N)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)






![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)
